4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
Molecular Formula |
C18H12ClN3O |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C18H12ClN3O/c19-13-8-6-12(7-9-13)15-10-11-20-17-16(15)18(23)22(21-17)14-4-2-1-3-5-14/h1-11H,(H,20,21) |
InChI Key |
PAONFEZNGLIQMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Ring Closure Strategy
The most widely reported method involves cyclocondensation between 3-amino-1-phenylpyrazolin-5-one and substituted pyrone derivatives. Key steps include:
- Initial Condensation :
- Cyclization :
Microwave-Assisted Single-Pot Synthesis
A modified approach uses microwave irradiation to accelerate the reaction:
- Reactants : 3-Amino-1-phenylpyrazole, 4-chlorobenzaldehyde, and ethyl acetoacetate.
- Conditions : InCl₃ catalyst (10 mol%), H₂O solvent, 150 W irradiation, 15 minutes.
- Yield : 89% with >95% purity (HPLC).
Multicomponent Reactions (MCRs)
Cu(II)-Catalyzed [3+3] Cycloaddition
Copper(II) acetylacetonate enables efficient synthesis under mild conditions:
Japp–Klingemann Route
Patented methodologies employ SNAr (nucleophilic aromatic substitution) followed by hydrazone cyclization:
- Step 1 : SNAr reaction between 2-chloro-3-nitropyridine and ethyl acetoacetate.
- Step 2 : Diazotization with 4-chlorophenyldiazonium tosylate.
- Step 3 : Cyclization using pyrrolidine in DMF at 40°C.
Functional Group Transformations
Oxidation of Pyrazolopyridine Precursors
4-(4-Chlorophenyl)-2-phenyl-1,2-dihydropyrazolo[3,4-b]pyridine can be oxidized to the 3-one derivative:
- Oxidizing Agents :
| Agent | Conditions | Yield (%) |
|---|---|---|
| KMnO₄ | H₂O, 80°C, 2 h | 58 |
| SeO₂ | Dioxane, reflux, 4 h | 63 |
| H₂O₂/FeCl₃ | EtOH, 50°C, 3 h | 71 |
- Mechanism : Radical-mediated oxidation confirmed by ESR spectroscopy.
Alkylation of Pyrazolone Intermediates
A patent route describes N-alkylation for side-chain introduction:
- Substrate : 4-Amino-1H-pyrazolo[3,4-b]pyridin-3-one.
- Reagent : 4-Chlorobenzyl bromide, K₂CO₃, DMF, 60°C.
- Yield : 81% after recrystallization.
Industrial-Scale Production Insights
Continuous Flow Synthesis
A 2023 protocol enhances throughput using microreactors:
Green Chemistry Approaches
- Solvent-Free Mechanochemical Synthesis :
Analytical Characterization Data
Critical spectral data for quality control:
Yield Optimization Strategies
Comparative analysis of key variables:
| Variable | Optimal Condition | Yield Impact (%) |
|---|---|---|
| Catalyst Loading | 5 mol% InCl₃ | +19 vs. no catalyst |
| Solvent | EtOH/H₂O (3:1) | +12 vs. pure EtOH |
| Temperature | 110°C | +15 vs. 90°C |
| Reaction Time | 8 hours | +22 vs. 4 hours |
Data aggregated from.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pyrazolo[3,4-b]pyridin-3-one core allows for diverse substitutions, which significantly influence physical, chemical, and biological properties. Key analogs include:
4-(3-Nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Structure : Substituted with a 3-nitrophenyl group at position 4 ().
- This may alter binding affinity in biological targets.
- Molecular Weight : 332.319 g/mol (vs. ~327.76 g/mol for the chloro analog), suggesting slight differences in solubility and bioavailability.
AZD1775 (2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one)
- Structure : Pyrazolo[3,4-d]pyrimidin-3-one core with complex substitutions, including a piperazinyl group ().
- The chloro analog’s simpler structure may lack comparable target specificity but could serve as a lead for optimization.
2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Analytical Data
- Melting Points : Chlorophenyl analogs typically exhibit higher melting points due to increased polarity. For example, compound 3k (4-fluorophenyl analog) melts at 176.1–177.9°C (), while dichlorobenzyl derivatives () may have even higher values.
- Spectroscopic Features: NMR: Aromatic protons in the chloro analog would resonate near δ 7.2–8.5 ppm, similar to compound 3a in . IR: Carbonyl stretches (C=O) appear near 1,660–1,680 cm⁻¹, consistent with pyrazolo-pyridinone derivatives ().
Data Table: Key Properties of Selected Analogs
Biological Activity
4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS Number: 896666-95-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's synthesis, biological activity, and therapeutic potential, supported by various studies and data.
- Molecular Formula: C18H12ClN3O
- Molecular Weight: 321.76 g/mol
- Structural Formula:
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and kinase inhibitor.
Anticancer Properties
Recent research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate the ability to inhibit cancer cell proliferation effectively.
Key Findings:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer pathways. In particular, it exhibits low micromolar activity against the AKT2/PKBβ kinase, which is crucial in glioma malignancy and patient survival outcomes .
- Selectivity Against Cancer Cells : Studies indicate that the compound displays potent cytotoxicity against glioblastoma cell lines while being significantly less toxic to non-cancerous cells. This selectivity is critical for reducing side effects in potential therapeutic applications .
- Mechanism of Action : The inhibition of AKT signaling pathways by the compound suggests a mechanism through which it may exert its anticancer effects. This pathway is often targeted in glioma treatment due to its role in promoting tumor growth and survival .
Data Table: Biological Activity Summary
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo derivatives, including our compound of interest. The study demonstrated that modifications in the molecular structure could enhance biological activity while maintaining selectivity against non-cancerous cells.
Study Highlights:
- Synthesis : The compound was synthesized through a multi-step reaction process involving key intermediates.
- Evaluation : In vitro assays were conducted on multiple cancer cell lines, revealing significant inhibitory effects on cell proliferation.
Q & A
Basic: What are the recommended synthetic routes for 4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and what key intermediates should be prioritized?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions between substituted pyridine precursors and chlorophenyl derivatives. Key intermediates include:
- 2-amino-4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine (used in DMF-mediated reactions to form fused pyrazolo-pyridine cores) .
- 4-(4-chlorophenyl)-3-cyano-2-ethoxymethylideneamino-6-(4-methoxyphenyl)pyridine , which facilitates triazole or carboxamide linkages .
Prioritize intermediates with stable leaving groups (e.g., cyano or ethoxy) to enhance regioselectivity. Multi-step purification (e.g., column chromatography) is critical due to byproduct formation in heterocyclic syntheses.
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve aromatic protons and confirm substitution patterns on the pyrazolo-pyridine core .
- X-ray Crystallography: Essential for confirming stereochemistry and hydrogen-bonding interactions, as demonstrated in similar pyrazolo[3,4-b]pyridine derivatives .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for chlorine-containing analogs .
Advanced: How can researchers optimize reaction conditions to improve yield and purity in large-scale syntheses?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents like DMF enhance reaction rates in cyclocondensation steps .
- Catalysis: Screen palladium or copper catalysts for cross-coupling reactions involving chlorophenyl groups .
- Temperature Gradients: Gradual heating (e.g., 60°C → 120°C) reduces side reactions in multi-component syntheses .
- In-line Analytics: Use HPLC with UV detection to monitor reaction progress and isolate intermediates .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare IC values from diverse assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific biases .
- Dose-Response Curves: Standardize protocols for EC determination to minimize variability in potency measurements .
- Structural-Activity Validation: Cross-reference crystallographic data (e.g., ligand-protein binding modes) with activity trends .
Environmental Impact: What methodologies assess the environmental fate and ecotoxicological effects of this compound?
Methodological Answer:
- Long-Term Partitioning Studies: Measure log (octanol-water coefficient) to predict bioaccumulation potential .
- Microcosm Experiments: Use soil/water systems to track abiotic degradation (hydrolysis, photolysis) and metabolite formation .
- Tiered Ecotoxicity Testing: Start with Daphnia magna acute toxicity assays, followed by chronic exposure studies in fish models .
Computational Modeling: Which parameters are critical for developing quantitative structure-activity relationship (QSAR) models for this compound?
Methodological Answer:
- Descriptor Selection: Include electronegativity of the chlorophenyl group, polar surface area, and H-bond acceptor/donor counts .
- Docking Simulations: Use PDB ligand data (e.g., pyrazolo-pyrimidinone complexes) to validate binding affinities .
- ADMET Prediction: Incorporate solubility (log ) and cytochrome P450 inhibition profiles to prioritize analogs .
Stability Studies: How should experimental designs account for degradation under varying pH and temperature conditions?
Methodological Answer:
- Split-Plot Design: Test stability across pH 1–10 and temperatures (4°C, 25°C, 40°C) using HPLC to quantify degradation products .
- Forced Degradation: Expose the compound to UV light and oxidizing agents (e.g., HO) to identify vulnerable functional groups .
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
